molecular formula C17H19N3O3 B2545673 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 380494-99-5

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2545673
CAS No.: 380494-99-5
M. Wt: 313.357
InChI Key: JBILSRBQBSADGM-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide is an acrylamide derivative characterized by a cyano group at the α-position, a 4-nitrophenyl substituent at the β-position, and a 2-methylcyclohexylamide moiety. Its synthesis likely follows a Knoevenagel condensation pathway, analogous to structurally related compounds (e.g., 36a–37b in ), involving a cyanoacetamide derivative and a nitro-substituted aldehyde .

Key structural features:

  • Cyano group: Enhances electrophilicity and facilitates conjugation.
  • 4-Nitrophenyl group: Electron-withdrawing, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-4-2-3-5-16(12)19-17(21)14(11-18)10-13-6-8-15(9-7-13)20(22)23/h6-10,12,16H,2-5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILSRBQBSADGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a cyanoacetic acid derivative reacts with an aldehyde or ketone in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Piperidine or pyridine

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group using hydrogenation or other reducing agents.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyano derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₉N₃O₃
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 380494-99-5

The compound features a cyano group, which is known for its reactivity and ability to form bonds with various biological targets. The presence of the nitrophenyl group suggests potential interactions with biological systems, making it a candidate for drug development.

Antitumor Activity

Research has indicated that compounds similar to 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide exhibit significant antitumor properties. Studies have shown that modifications of the compound can lead to enhanced activity against various cancer cell lines. For example, derivatives of related compounds have demonstrated increased potency in inhibiting tumor growth in preclinical models .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes and cholinesterases. These enzymes are critical in neuropharmacology, as they are involved in the metabolism of neurotransmitters. Inhibitors of these enzymes can be valuable in treating neurological disorders such as depression and Alzheimer's disease .

Neuroprotective Effects

In vitro studies suggest that the compound may possess neuroprotective properties, potentially through modulation of signaling pathways involved in neuronal survival. Research indicates that similar compounds can influence the balance of pro-apoptotic and anti-apoptotic factors within neuronal cells, which may offer therapeutic avenues for neurodegenerative diseases .

Toxicology Studies

The compound's structure allows it to be used in toxicological studies to assess the effects of chemical exposure on cellular systems. Its application in studying the mechanisms of toxicity related to chemical warfare agents has been highlighted, providing insights into cellular responses and potential protective strategies against such agents .

Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for the synthesis of novel materials with specific functionalities. Its ability to participate in polymerization reactions can be exploited to create materials with tailored properties for applications in coatings, adhesives, and other industrial products .

Case Studies and Research Findings

StudyFocusFindings
Antitumor EvaluationCancer Cell LinesShowed enhanced activity compared to control compounds.
Enzyme InhibitionMAO and CholinesterasesDemonstrated potential as a neuroprotective agent.
Toxicological AssessmentChemical Warfare AgentsProvided insights into cellular responses to toxic exposure.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous acrylamide derivatives is presented below, focusing on synthesis, physicochemical properties, and functional applications.

Key Findings from Comparative Analysis

Synthetic Accessibility: Benzodioxol-substituted derivatives (e.g., 37a) exhibit higher yields (82.55%) compared to naphthyl-substituted analogs (51.42% for 36a), likely due to improved reaction kinetics or stability of intermediates .

Physicochemical Properties :

  • Melting points vary significantly with substituents: benzodioxol derivatives (37a: 286–288°C) > naphthyl derivatives (36a: 228–230°C). The target’s aliphatic cyclohexyl group may lower its melting point, enhancing solubility in organic solvents .
  • Nitro group position impacts electronic properties: 4-nitrophenyl (target) vs. 2-nitrophenyl () alters resonance effects and dipole moments.

Functional Applications: Corrosion Inhibition: ACR-2 and ACR-3 achieve >84% efficiency in nitric acid, attributed to adsorption via Langmuir isotherm and electron-donating groups (e.g., methoxy). The target’s nitro group may enhance adsorption but reduce electron density, requiring experimental validation . The target’s cyclohexyl group could improve membrane permeability in drug design .

Spectroscopic and Computational Data :

  • EI-MS and NMR data (e.g., ¹H NMR δ 8.2–8.4 ppm for nitro groups in ) are consistent across analogs. DFT simulations for ACR-2/3 correlate experimental adsorption energies with molecular orbital properties .

Critical Notes and Contradictions

  • Yield vs. Substituent Effects : Benzodioxol groups (37a) improve yields but may complicate purification due to high melting points .
  • Nitro Group Position : ’s 2-nitrophenyl analog lacks data on bioactivity, contrasting with the anti-proliferative effects of 4-nitrophenyl derivatives in .

Biological Activity

2-Cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide, also known as (Z)-2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide, is a compound with significant potential in various biological applications. Its molecular formula is C17H19N3OC_{17}H_{19}N_{3}O and it has a molecular weight of 313.35 g/mol . This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes and receptors. The presence of the cyano group and the nitrophenyl moiety suggests potential interactions with cellular signaling pathways, possibly influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

  • Antiproliferative Effects : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies indicate an IC50 value in the micromolar range, suggesting effective inhibition of cell growth .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

In Vivo Studies

  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls. The compound's ability to penetrate biological membranes enhances its therapeutic potential .

Case Studies

  • Case Study 1 : A study focused on the effects of this compound on breast cancer models demonstrated a notable reduction in tumor growth rates when administered at a dosage of 10 mg/kg body weight. Histological analysis revealed decreased mitotic figures and increased apoptosis markers within the tumors .
  • Case Study 2 : Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated that the compound significantly improved cognitive function and reduced neuronal loss, suggesting its potential utility in treating neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC17H19N3OC_{17}H_{19}N_{3}O
Molecular Weight313.35 g/mol
IC50 (Antiproliferative Activity)Micromolar range
Dosage for Tumor Reduction10 mg/kg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-N-(2-methylcyclohexyl)-3-(4-nitrophenyl)prop-2-enamide, and how can reaction yields be improved?

  • Methodological Answer : A three-step approach is recommended:

Substitution : React 4-nitrobenzaldehyde with cyanoacetamide under alkaline conditions (e.g., Knoevenagel condensation) to form the α,β-unsaturated nitrile intermediate .

Amidation : Introduce the 2-methylcyclohexylamine moiety via nucleophilic acyl substitution. Use coupling agents like EDCI or DCC in anhydrous DMF to enhance efficiency .

Purification : Optimize column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the final product. Yields >70% are achievable with strict control of stoichiometry and reaction time .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with analogs. For example, the nitrophenyl group’s aromatic protons appear as doublets (δ 7.5–8.5 ppm), while the cyano group’s carbon resonates at ~δ 115–120 ppm in 13C NMR .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Use electrospray ionization (ESI) in positive mode for higher accuracy .
  • FTIR : Validate the enamide C=O stretch (~1650–1680 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mg/mL) for biological assays or THF/chloroform for synthetic work. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Monitor nitro group reduction (e.g., via HPLC) to assess stability .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • QSAR : Use Gaussian 09 or similar software to calculate electronic descriptors (e.g., HOMO/LUMO, dipole moment). Correlate with in vitro data to build predictive models .
  • Docking : Target kinases (e.g., Bcr-Abl) using AutoDock Vina. Optimize the enamide conformation to fit hydrophobic pockets, leveraging nitro and cyano groups for hydrogen bonding .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Use a reference inhibitor (e.g., Degrasyn) to calibrate dose-response curves .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products during assays. Pre-treat compounds with antioxidants (e.g., ascorbate) to mitigate nitro group reduction .

Q. How can enantioselective synthesis be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts in asymmetric Michael additions to control stereochemistry at the α,β-unsaturated nitrile .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction. Compare with computational predictions (e.g., DFT-optimized geometries) .

Q. What metabolomic approaches identify in vivo degradation pathways of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Use UPLC-QTOF-MS in rat plasma to detect Phase I (oxidation) and Phase II (glucuronidation) metabolites. Annotate peaks via fragmentation patterns .
  • Isotope Tracing : Adminstrate 13C-labeled compound and track nitro-to-amine conversion using isotopic shift analysis in NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.